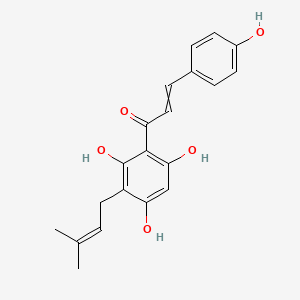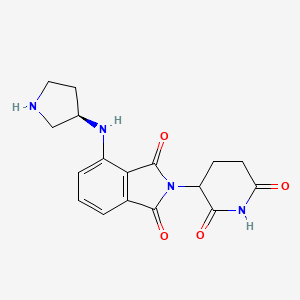
(R)-Pomalidomide-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Pomalidomide-pyrrolidine is a chiral derivative of pomalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pomalidomide-pyrrolidine typically involves the chiral resolution of pomalidomide followed by the introduction of the pyrrolidine moiety. The process begins with the preparation of pomalidomide, which is then subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer. The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of ®-Pomalidomide-pyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-Pomalidomide-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Pyrrolidine derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Pomalidomide-pyrrolidine with modified functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
®-Pomalidomide-pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular pathways and its potential to modulate immune responses.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of ®-Pomalidomide-pyrrolidine involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to the inhibition of cancer cell proliferation and the modulation of immune responses. This interaction also affects various signaling pathways, including those involved in angiogenesis and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but different therapeutic applications.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: The parent compound of ®-Pomalidomide-pyrrolidine, known for its potent anti-cancer activity.
Uniqueness
®-Pomalidomide-pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct biological activities compared to its analogs. Its specific interaction with cereblon and the resulting modulation of protein degradation pathways make it a valuable compound in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C17H18N4O4 |
|---|---|
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
Clave InChI |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
SMILES isomérico |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


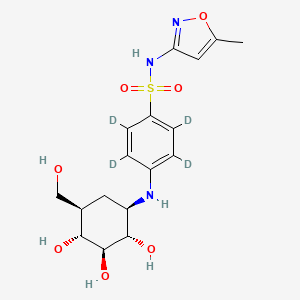
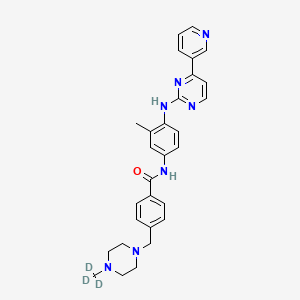
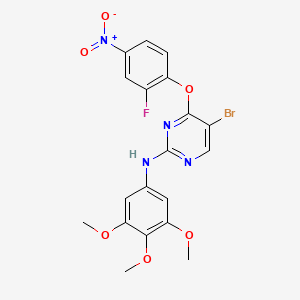

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
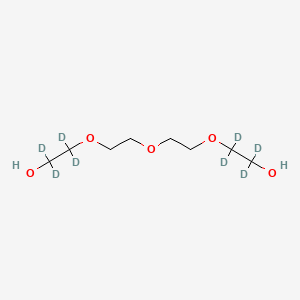
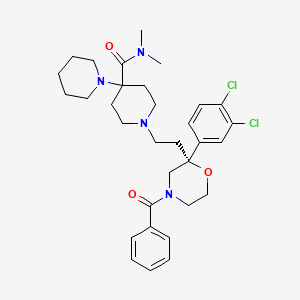
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

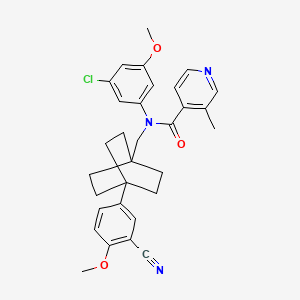
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
